molecular formula C15H13Cl2N5O2 B2950150 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1172476-51-5

2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2950150
CAS No.: 1172476-51-5
M. Wt: 366.2
InChI Key: IGJYWZDAROUVAV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic chemical compound designed for research applications, featuring a complex molecular architecture that integrates benzamide, 1,3,4-oxadiazole, and pyrazole heterocyclic systems. This compound is part of a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have been identified in scientific research as promising scaffolds for investigating new antibacterial agents . Such compounds have shown notable bacteriostatic activity against challenging multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . The mechanism of action for related active compounds within this class has been studied and is associated with the disruption of bacterial cell membrane integrity, potentially through processes involving potassium ion efflux and subsequent membrane depolarization . The specific structural motifs present in this reagent—including the 1,3,4-oxadiazole ring, a common feature in medicinal chemistry , and the 1-isopropyl-1H-pyrazole moiety—are known to contribute to significant biological activity and are valuable for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or lead structure in programs aimed at developing novel therapeutics for drug-resistant infections and for probing bacterial biofilm eradication strategies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O2/c1-8(2)22-12(5-6-18-22)14-20-21-15(24-14)19-13(23)10-4-3-9(16)7-11(10)17/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJYWZDAROUVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a dichlorobenzamide core linked to a pyrazole and an oxadiazole moiety. This unique combination is believed to contribute to its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Androgen Receptor Modulation : Compounds in the same class have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic properties depending on the cellular context .
  • Antitumor Activity : The presence of the pyrazole ring is associated with significant antitumor activity. Pyrazole derivatives have been reported to inhibit key pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds:

  • In Vitro Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines:
    • Prostate Cancer : High affinity for androgen receptors has been noted, with effective inhibition of prostate cancer cell lines .
    • Other Cancers : Similar pyrazole derivatives demonstrated cytotoxicity against colon carcinoma cells with IC50 values ranging from 8.52 µM to 21.57 µM .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against fungal strains and bacteria. The SAR studies suggest that modifications in the pyrazole and oxadiazole groups can enhance their antimicrobial efficacy .

Case Studies

A case study involving a series of pyrazole derivatives indicated that those with specific substitutions showed improved selectivity and potency against cancer cells. For instance, modifications in the benzamide structure led to enhanced activity against prostate cancer cell lines while minimizing off-target effects .

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds highlights several key points:

Structural FeatureActivity Impact
Presence of Pyrazole RingEssential for anticancer activity
Oxadiazole SubstituentsInfluence selectivity towards specific receptors
Benzamide CoreModifications can enhance overall potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the 1,3,4-Oxadiazole Class

The compound shares structural homology with antifungal 1,3,4-oxadiazoles such as LMM5 and LMM11 , which inhibit thioredoxin reductase (Trr1) in Candida albicans . Key comparisons include:

Feature Target Compound LMM5 LMM11
Oxadiazole Substituent 1-Isopropyl-1H-pyrazol-5-yl 5-[(4-Methoxyphenyl)methyl] 5-(Furan-2-yl)
Benzamide Substituent 2,4-Dichlorophenyl 4-[Benzyl(methyl)sulfamoyl]phenyl 4-[Cyclohexyl(ethyl)sulfamoyl]phenyl
Molecular Target Not reported Thioredoxin reductase (Trr1) Thioredoxin reductase (Trr1)
Biological Activity Hypothesized antifungal Antifungal (MIC: ~4 µg/mL for C. albicans) Antifungal (MIC: ~8 µg/mL for C. albicans)
  • Structural Insights: The target compound’s dichlorobenzamide group differs from the sulfamoylbenzamide groups in LMM5/LMM11, which are critical for Trr1 binding. This substitution may reduce sulfhydryl-targeting efficacy but enhance halogen-based interactions.

Heterocyclic Variants: Thiazole-Based Analogs

The thiazole derivative N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () provides a contrasting example with a thiazole core and fluorinated benzamide :

Feature Target Compound Thiazole Derivative
Core Heterocycle 1,3,4-Oxadiazole 1,3-Thiazole
Heterocycle Substituent 1-Isopropyl-1H-pyrazol-5-yl 5-Chloro
Benzamide Substituent 2,4-Dichlorophenyl 2,4-Difluorophenyl
Molecular Target Not reported Pyruvate:ferredoxin oxidoreductase (PFOR)
Biological Activity Hypothesized enzyme inhibition Antiparasitic (PFOR inhibition)
  • Mechanistic Divergence: The thiazole derivative’s PFOR inhibition relies on its amide anion conformation, stabilized by hydrogen bonding . Fluorine vs. Chlorine: The thiazole compound’s difluorobenzamide may offer stronger hydrogen-bond acceptor capacity compared to the dichlorinated analog, affecting target affinity.

Data Tables

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Oxadiazole Substituent Benzamide Substituent Molecular Target Activity (MIC or IC₅₀)
Target Compound 1-Isopropyl-1H-pyrazol-5-yl 2,4-Dichlorophenyl Unknown Not reported
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl]phenyl Trr1 ~4 µg/mL (C. albicans)
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Trr1 ~8 µg/mL (C. albicans)

Table 2: Comparison with Thiazole-Based Analog

Compound Core Heterocycle Heterocycle Substituent Benzamide Substituent Target Enzyme Activity
Target Compound 1,3,4-Oxadiazole 1-Isopropylpyrazole 2,4-Dichlorophenyl Unknown Hypothesized antifungal
Thiazole Derivative 1,3-Thiazole 5-Chloro 2,4-Difluorophenyl PFOR Antiparasitic

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The compound is synthesized via cyclization of substituted benzamide precursors using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C). For example, hydrazide intermediates are cyclized with POCl₃ to form the 1,3,4-oxadiazole ring. Purification involves precipitation at pH 8–9 followed by recrystallization from DMSO/water mixtures .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) groups.
  • ¹H/¹³C NMR to assign protons and carbons in the benzamide, oxadiazole, and pyrazole moieties.
  • X-ray crystallography to resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) and confirm stereochemistry .
  • Mass spectrometry for molecular weight validation .

Q. What functional groups dominate its reactivity?

The benzamide group undergoes hydrolysis under acidic/basic conditions, while the oxadiazole ring participates in nucleophilic substitutions. The 1-isopropylpyrazole moiety may influence steric hindrance in reactions. Reactivity studies should prioritize pH-dependent stability and regioselective modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?

  • Substituent modification : Replace chlorine atoms on the benzamide with electron-withdrawing groups (e.g., –CF₃) to enhance receptor binding.
  • Heterocycle variation : Replace the oxadiazole with thiadiazole to compare enzyme inhibition profiles.
  • Pharmacokinetic tuning : Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve solubility without compromising membrane permeability .

Q. What computational methods are used to predict its biological targets?

  • Molecular docking : Simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using software such as AutoDock. Focus on hydrogen bonding between the amide group and active-site residues.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How to assess its environmental fate and ecotoxicological impact?

Follow protocols from long-term environmental studies:

  • Degradation kinetics : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH.
  • Bioaccumulation : Use OECD 305 guidelines to test uptake in model organisms (e.g., Daphnia magna).
  • Toxicity screening : Conduct acute/chronic assays on algae, fish, and soil microbiota to determine EC₅₀ values .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare results across identical enzyme sources (e.g., human vs. bacterial PFOR).
  • Purity verification : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted hydrazide) may skew bioactivity .

Q. What strategies improve its stability under physiological conditions?

  • pH buffering : Test stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4).
  • Co-crystallization : Enhance thermal stability via co-crystals with biocompatible excipients (e.g., cyclodextrins) .

Q. How to analyze intermolecular interactions in its crystal structure?

  • Hydrogen bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) bonds using X-ray data.
  • Packing motifs : Map centrosymmetric dimers or π-π stacking between aromatic rings .

Q. What in vitro assays validate its enzyme inhibition potential?

  • PFOR inhibition : Monitor NADH oxidation spectrophotometrically at 340 nm.
  • IC₅₀ determination : Use dose-response curves with purified enzyme and varying substrate concentrations .

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